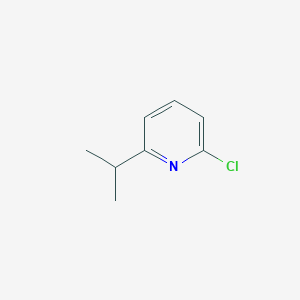

2-Chloro-6-isopropylpyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISXDNFVHBWJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561790 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120145-22-4 | |

| Record name | 2-Chloro-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Isopropylpyridine and Its Derivatives

Established Synthetic Pathways to 2-Chloro-6-isopropylpyridine

The synthesis of this compound can be approached through several established routes, broadly categorized into multi-step sequences starting from pyridine (B92270) precursors or more direct methods involving halogenation.

Multi-Step Approaches from Pyridine Precursors

Multi-step syntheses offer flexibility in introducing substituents onto the pyridine ring. A common strategy involves the initial functionalization of a pyridine precursor followed by a chlorination step.

One versatile approach begins with the N-oxidation of a substituted pyridine. Pyridine N-oxides are more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. For the synthesis of this compound, this could involve the N-oxidation of 2-isopropylpyridine. The resulting N-oxide can then be regioselectively functionalized. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. A subsequent chlorination step would then be required to install the chloro group at the 6-position.

Another multi-step approach involves the construction of the substituted pyridine ring from acyclic precursors, which allows for precise control over the substitution pattern. However, for a relatively simple molecule like this compound, modification of a pre-existing pyridine ring is often more common.

A notable method for the synthesis of 6-substituted-2-chloropyridines involves the regioselective C-6 lithiation of 2-chloropyridine (B119429). The use of a "superbase" like BuLi-Me₂N(CH₂)₂OLi (BuLi-LiDMAE) has been shown to promote this unprecedented C-6 lithiation, avoiding the more common nucleophilic addition or ortho-metalation at C-3. This lithiated intermediate can then be reacted with an appropriate electrophile to introduce the isopropyl group.

| Precursor | Reagents | Key Steps | Product | Ref. |

| 2-Chloropyridine | 1. BuLi-LiDMAE 2. Isopropylating agent | Regioselective C-6 lithiation, Electrophilic trapping | This compound |

Direct Synthesis and Halogenation Strategies

Direct halogenation of a pre-formed 2-isopropylpyridine offers a more atom-economical route to this compound. The challenge in direct halogenation lies in controlling the regioselectivity, as multiple positions on the pyridine ring are susceptible to attack.

Gas-phase chlorination of pyridine and its alkylated derivatives with chlorine gas at high temperatures is a known industrial method. The reaction conditions, such as temperature and reactant ratios, can be tuned to favor the formation of specific chlorinated products. For instance, the gas-phase chlorination of pyridine can yield a mixture of 2-chloropyridine and 2,6-dichloropyridine (B45657). A similar approach with 2-isopropylpyridine would likely yield a mixture of chlorinated products, including the desired this compound.

Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent for aromatic and heteroaromatic compounds. It can be used for the chlorination of various substituted pyridines. The reaction can proceed via either a radical or an ionic mechanism, depending on the reaction conditions and the presence of initiators or catalysts. For substrates with activating groups, the reaction can proceed under mild conditions.

| Substrate | Chlorinating Agent | Conditions | Major Product(s) | Ref. |

| Pyridine | Chlorine (gas) | High temperature | 2-Chloropyridine, 2,6-Dichloropyridine | |

| Benzamides/Nicotinamides | SO₂Cl₂ | Dichloromethane, 0 °C | Chlorinated aromatic compounds |

Transition-Metal-Catalyzed Syntheses Involving this compound

Transition-metal catalysis has revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for such reactions, where the chloro group serves as a leaving group in cross-coupling reactions.

Cross-Coupling Reactions for Pyridine Functionalization

The chloro substituent at the 2-position of the pyridine ring makes this compound an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound can be coupled with various aryl- or vinylboronic acids or their esters to form the corresponding 2-aryl- or 2-vinyl-6-isopropylpyridines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-substituted heterocycles.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organic halide. This method is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. This compound can be effectively coupled with alkyl-, aryl-, or vinylzinc reagents.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound can be reacted with a variety of primary or secondary amines to produce 2-amino-6-isopropylpyridine derivatives, which are important building blocks in medicinal chemistry.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / PCy₃ | 2-Aryl-6-isopropylpyridine |

| Negishi | Alkylzinc halide | Pd₂(dba)₃ / PCyp₃ | 2-Alkyl-6-isopropylpyridine |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / BINAP | 2-(Dialkylamino)-6-isopropylpyridine |

Cobalt-Catalyzed Hydroboration and Alkylation Strategies

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals like palladium. Cobalt catalysts have shown unique reactivity in the functionalization of pyridines.

Hydroboration: Cobalt-catalyzed hydroboration of pyridines can lead to the formation of piperidines and tetrahydropyridines. While this reaction typically involves the reduction of the pyridine ring, it highlights the ability of cobalt to activate the C-N and C-C double bonds of the heterocycle. The regioselectivity of the hydroboration is influenced by the substitution pattern on the pyridine ring. For a substrate like this compound, the electronic and steric effects of the substituents would play a significant role in directing the hydroboration.

Alkylation: Cobalt-catalyzed C-H alkylation of pyridines offers a direct method for introducing alkyl groups without the need for pre-functionalization. While this is more commonly applied to C-H bonds, cobalt catalysts are also effective in cross-coupling reactions of alkyl halides with Grignard reagents. This could potentially be applied to the functionalization of a pre-formed this compound. More relevant to the synthesis of derivatives is the photoinduced cobalt-catalyzed site-selective alkylation of 2-pyridones, which proceeds via a direct C-H functionalization, showcasing the potential of cobalt in pyridine chemistry.

| Reaction | Catalyst System | Substrate Type | Product Type |

| Double Hydroboration | Cobalt(II) complexes with phosphinopyridonate ligands | Substituted Pyridines | Borylated Tetrahydropyridines |

| Site-selective Alkylation | Cobalt catalyst under photocatalytic conditions | 2-Pyridones | C3- and C6-alkylated 2-Pyridones |

Radical-Mediated Functionalization Approaches

Radical reactions offer a powerful and often complementary approach to ionic and organometallic methods for the functionalization of heterocycles. These reactions typically proceed under mild conditions and can tolerate a wide range of functional groups.

The functionalization of pyridines via radical-mediated pathways can involve the generation of a radical on the pyridine ring, which then reacts with a suitable partner, or the reaction of an external radical with the pyridine ring. For this compound, radical-mediated C-H functionalization at one of the vacant positions (C-3, C-4, or C-5) could provide access to a variety of derivatives that are not easily accessible through other means.

For instance, radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols has been demonstrated, suggesting that similar transformations could be applied to chloropyridines. Another approach involves intramolecular radical cyclization, where a radical generated on a side chain attached to the pyridine ring adds to one of the double bonds of the ring to form a new fused ring system. This strategy is useful for the construction of complex polycyclic heteroaromatic compounds.

| Reaction Type | Radical Source/Initiator | Key Transformation |

| C-H Functionalization | Primary alcohols, t-BuOOH, TiCl₃ | Introduction of an alkoxy group |

| Intramolecular Cyclization | (TMS)₃SiH / AIBN | Formation of fused polycyclic systems |

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is a critical aspect of the synthesis of this compound, ensuring the isopropyl group is introduced at the correct position on the pyridine ring. In radical alkylation methods like the Minisci reaction, the regioselectivity is governed by electronic effects. For a protonated 2-chloropyridine, the C-6 position is electronically activated and sterically accessible for incoming radical attack, leading to the desired 2,6-disubstituted product.

Alternative strategies can also provide high regioselectivity. For instance, directed ortho metalation (DoM) offers a different approach. While alkyllithium reagents typically add to 2-chloropyridine via nucleophilic attack, a superbase combination such as BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to facilitate a highly regioselective deprotonation at the C-6 position. researchgate.net Trapping the resulting C-6 lithiated intermediate with an appropriate electrophile for the isopropyl group (e.g., acetone followed by reduction, or 2-iodopropane) would provide a pathway to this compound.

Stereochemical control is not a factor in the final product of this compound itself, as it is an achiral molecule. However, stereoselectivity can become relevant when synthesizing derivatives where the alkyl group contains a chiral center. In such cases, the choice of synthetic method and chiral auxiliaries would be crucial. For the specific synthesis of this compound, the primary challenge remains achieving high regioselectivity for the C-6 position over other positions on the ring.

Optimization of Synthetic Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. nih.gov This process involves systematically varying parameters such as temperature, solvent, catalyst, and the stoichiometry of reagents. nih.govillinois.edu

For a Minisci-type reaction, key optimization parameters include:

Ratio of Radical Source to Substrate: An excess of the carboxylic acid (radical precursor) may be needed to drive the reaction to completion, but too large an excess can lead to side products.

Concentration of Reagents: Higher concentrations can increase reaction rates but may also promote undesired side reactions.

Temperature: The decomposition of the persulfate oxidant is temperature-dependent. The optimal temperature will balance a sufficient rate of radical formation with the stability of the reactants and products.

Choice of Acid and Solvent: The acidity must be sufficient to protonate the pyridine substrate fully. The solvent system must solubilize all components.

For nickel-catalyzed cross-coupling reactions, which can also be used to synthesize 2-alkylated pyridines from 2-chloropyridines and alkyl bromides, optimization would focus on the choice of ligand, nickel precursor, solvent, and temperature to achieve efficient coupling. nih.gov

The following table illustrates a hypothetical optimization study for a radical alkylation, demonstrating how systematic variation can lead to improved yields.

| Entry | Radical Precursor (equiv.) | Oxidant (equiv.) | Temperature (°C) | Solvent | Yield (%) |

| 1 | 1.5 | 1.5 | 60 | H₂O/CH₃CN | 45 |

| 2 | 3.0 | 1.5 | 60 | H₂O/CH₃CN | 62 |

| 3 | 3.0 | 2.5 | 60 | H₂O/CH₃CN | 75 |

| 4 | 3.0 | 2.5 | 80 | H₂O/CH₃CN | 81 |

| 5 | 3.0 | 2.5 | 80 | H₂O/TFA | 78 |

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.comnih.gov These benefits are particularly relevant for reactions that are exothermic or involve hazardous reagents, which can be features of alkylation reactions.

The synthesis of pyridine derivatives has been successfully adapted to flow chemistry. researchgate.net For the synthesis of this compound, a flow reactor setup could be envisioned where streams of 2-chloropyridine (dissolved in an appropriate acidic solvent) and the radical precursor/oxidant solution are pumped and mixed in a heated reactor coil. The precise control over residence time, temperature, and stoichiometry afforded by the flow system can lead to higher yields, improved selectivity, and more consistent product quality. rsc.org

Furthermore, flow chemistry allows for the "telescoping" of reaction steps, where the output from one reactor is fed directly into the next without intermediate isolation and purification. nih.gov A potential telescoped synthesis of a this compound derivative could involve an initial alkylation in a flow reactor, followed by an in-line purification or a subsequent functionalization step in a second reactor module. nih.gov This approach significantly improves process efficiency and reduces waste. researchgate.net

| Feature | Benefit in Flow Synthesis |

| Precise Temperature Control | Minimizes side reactions and improves safety for exothermic processes. |

| Short Residence Times | Can increase throughput and suppress degradation of unstable intermediates. |

| High Surface-to-Volume Ratio | Ensures efficient heat and mass transfer, leading to more uniform reaction conditions. |

| Enhanced Safety | Small reaction volumes at any given time reduce the risks associated with hazardous reagents or exothermic events. |

| Automation & Scalability | Allows for straightforward production scaling by running the system for longer periods or using parallel reactors. |

Reactivity and Mechanistic Investigations of 2 Chloro 6 Isopropylpyridine

Oxidative Transformations of the Isopropyl Moiety in 2-Chloro-6-isopropylpyridine

The isopropyl group attached to the pyridine (B92270) ring is susceptible to oxidation, particularly at the benzylic-like position (the carbon atom directly attached to the ring). While the pyridine ring is generally electron-deficient and somewhat resistant to oxidation, its side chains can be transformed under appropriate conditions. pearson.com

Oxidation of isopropyl groups on aromatic rings can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org This typically converts the entire side chain to a carboxylic acid group, which would yield 2-chloro-6-pyridinecarboxylic acid. For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition the isopropyl group satisfies.

A milder oxidation, targeting the conversion of the isopropyl group to a 2-hydroxy-2-propyl group, can be achieved using molecular oxygen in the presence of an aqueous alkali solution, often at elevated temperatures and pressures. google.com This process avoids the cleavage of the carbon-carbon bond of the side chain.

Reduction Reactions of the Pyridine Ring in this compound

The aromatic pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This transformation is a valuable method for accessing saturated heterocyclic structures.

Catalytic Hydrogenation: A common and effective method for pyridine reduction is catalytic hydrogenation. This is typically carried out under hydrogen pressure using a heterogeneous catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic solvent like glacial acetic acid is a powerful system for this transformation, capable of reducing substituted pyridines to piperidines. asianpubs.org Other catalysts such as rhodium on carbon may also be employed, sometimes under milder conditions. researchgate.net

Dissolving Metal Reduction: An alternative to catalytic hydrogenation is the use of dissolving metal reagents. Samarium(II) iodide (SmI₂) in the presence of a proton source like water has been shown to be a mild and efficient reagent for the reduction of pyridines to piperidines at room temperature. clockss.org This method is notable for its functional group tolerance. Studies have shown that chloropyridines can be successfully reduced to piperidine using a SmI₂-H₂O system in THF. clockss.orgwikipedia.orgthieme-connect.de

| Reduction Method | Reagent(s) | Product | Key Features |

| Catalytic Hydrogenation | H₂, PtO₂ / Acetic Acid | 2-Chloro-6-isopropylpiperidine | High pressure, acidic medium |

| Samarium(II) Iodide Reduction | SmI₂, H₂O / THF | 2-Chloro-6-isopropylpiperidine | Mild, room temperature conditions |

Direct C-H Functionalization Strategies for the this compound Core

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. For this compound, the most likely positions for C-H functionalization on the ring are C3, C4, and C5.

Iridium-catalyzed C-H borylation is a prominent method for the functionalization of pyridines. illinois.edu The reaction typically uses a boron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) and an iridium catalyst. A key challenge in pyridine C-H activation is the coordination of the basic nitrogen lone pair to the metal catalyst, which can cause inhibition. rsc.org However, the presence of substituents at the C2 (and C6) positions can sterically hinder this coordination, thereby enabling catalytic activity. For a 2,6-disubstituted pyridine, C-H borylation is often directed to the C4 position. digitellinc.comnih.gov Applying this strategy to this compound would be expected to yield 2-chloro-6-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This boronic ester is a valuable intermediate that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed C-H arylation is another important strategy, though it is often directed to the C-H bonds of the alkyl side chain in 2-alkylpyridines, assisted by coordination of the pyridine nitrogen to the palladium center. elsevierpure.comresearchgate.net

Dearomatization Processes of Pyridine Systems Related to this compound

The dearomatization of pyridine rings is a fundamental strategy for synthesizing highly functionalized piperidines and other saturated aza-heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. Due to the inherent resonance stability of the aromatic pyridine core, direct dearomatization requires activation of the ring or specialized reaction conditions. Traditional methods often involve the hydrogenation of pyridines or the addition of nucleophiles to pyridinium (B92312) salts activated by N-acylation or N-alkylation.

Recent advancements have focused on transition-metal-catalyzed processes and novel dearomatization pathways that avoid pre-activation of the substrate. One such approach is the arenophile-mediated dearomatization, which can directly introduce heteroatom functionalities. This method has been used for the dihydroxylation and epoxidation of pyridines. For instance, in a study on dearomative epoxidation, 2-isopropylpyridine, a compound structurally similar to this compound, was shown to be a viable substrate. However, a notable side reaction involving benzylic C–H amination was observed with the photoexcited azodicarbonyl (MTAD), highlighting the influence of the isopropyl substituent on the reaction's pathway.

Another significant strategy involves the catalytic asymmetric dearomatization of pyridines. For example, copper hydride complexes have been shown to catalyze the C–C bond-forming dearomatization of pyridines with aromatic olefins under mild conditions, without needing to pre-activate the pyridine ring. This process typically yields enantiomerically enriched 1,4-dihydropyridines, which can be subsequently reduced to the corresponding piperidines. The regioselectivity of nucleophilic attack on activated pyridinium salts is a critical aspect, with substitution patterns on the ring directing the outcome. While direct studies on this compound are not extensively detailed, the reactivity of related substituted pyridines suggests that both the chloro and isopropyl groups would significantly influence the regioselectivity and efficiency of dearomatization processes.

Derivatization Studies of this compound for Diverse Chemical Entities

The chlorine atom at the C2 position of this compound serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. These derivatization methods are crucial for synthesizing diverse chemical entities for applications in medicinal chemistry and materials science. The steric hindrance imposed by the adjacent isopropyl group at the C6 position can influence catalyst selection and reaction efficiency. Key derivatization strategies include Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For 2-chloropyridines, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups. The cross-coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation for electron-deficient heteroaryl boron derivatives and the potential for protodeboronation. However, specialized catalyst systems, often employing palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, have been developed to overcome these difficulties. For substrates like this compound, the choice of catalyst and base is critical to achieving high yields, as demonstrated in studies with other substituted 2-chloropyridines.

| Pyridine Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine (B45657) | Phenylboronic Acid | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu / Toluene | 2-Chloro-6-phenylpyridine | 80% |

| 2-Chloropyridine | 4-Methoxyphenylboronic Acid | (6-Dipp)Pd(cinn)Cl | Na₂CO₃ / H₂O | 2-(4-Methoxyphenyl)pyridine | 95% |

| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / P(t-Bu)₃ | KF / Dioxane | 2,2'-Bipyridine | 81% |

Negishi Coupling

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide, providing another robust method for C-C bond formation. This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. For the derivatization of this compound, organozinc reagents can be used to introduce a variety of alkyl, aryl, and vinyl substituents. The use of highly active catalysts, such as those with N-heterocyclic carbene (NHC) or bulky phosphine ligands, is often necessary to achieve efficient coupling with less reactive aryl chlorides. The reaction is particularly useful for coupling secondary alkyl groups, where β-hydride elimination can be a competing side reaction.

| Halide Substrate | Organozinc Reagent | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylzinc Chloride | Pd(PPh₃)₄ | THF | 2-Phenylpyridine | 62% |

| 4-Chlorotoluene | Isopropylzinc Bromide | Pd(OAc)₂ / CPhos | THF | 4-Isopropyltoluene | 93% |

| 3-Bromopyridine | Cyclohexylzinc Bromide | Pd-PEPPSI-IPent | THF | 3-Cyclohexylpyridine | 91% |

| 1-Bromo-4-fluorobenzene | sec-Butylzinc Bromide | Pd(OAc)₂ / CPhos | THF | 1-sec-Butyl-4-fluorobenzene | 92% |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is instrumental for synthesizing arylamines from aryl halides. For this compound, this reaction allows for the introduction of primary or secondary amines at the C2 position. The efficiency of the amination of heteroaryl chlorides depends heavily on the choice of the palladium catalyst, the phosphine ligand, and the base. Studies on similar substrates, such as 6-bromo-2-chloroquinoline, have shown that selective amination at one halogenated site over another is possible by carefully tuning the reaction conditions. This selectivity is crucial for the sequential functionalization of di- or poly-halogenated heterocycles.

| Halide Substrate | Amine | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Pyrrolidine | Pd₂(dba)₃ / Xantphos | NaOᵗBu / Toluene | 2-Chloro-6-(pyrrolidin-1-yl)quinoline | 88% |

| 2-Chloro-6-(pyrrolidin-1-yl)quinoline | LiN(SiMe₃)₂ (Ammonia equivalent) | Pd(OAc)₂ / BINAP | NaOᵗBu / Dioxane | 6-(Pyrrolidin-1-yl)quinolin-2-amine | 64% |

Computational Chemistry and Theoretical Studies on 2 Chloro 6 Isopropylpyridine

Quantum Chemical Calculations of 2-Chloro-6-isopropylpyridine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would typically focus on its electronic structure, geometry, and energetic properties, providing a basis for predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to pyridine (B92270) derivatives to predict their geometries, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations have been successfully used to study molecules like 2-chloro-6-methoxypyridine, where the B3LYP method combined with various basis sets (such as 6-31G(d,p) and 6-311++G(d,p)) has provided geometries and vibrational frequencies in good agreement with experimental data. nih.gov

In a study on a related, more complex molecule, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, DFT calculations at the B3LYP/6-311G level were used to optimize the molecular geometry. researchgate.net The results from such calculations reproduce structural parameters with high accuracy. researchgate.net For this compound, a similar DFT approach would be expected to yield reliable predictions of bond lengths, bond angles, and dihedral angles, confirming the planar pyridine ring and the orientation of the chloro and isopropyl substituents.

Table 1: Representative DFT Methods and Basis Sets for Pyridine Derivatives

| Computational Method | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequency analysis |

| B3LYP | 6-311++G(d,p) | Higher accuracy geometry and electronic properties |

This table is generated based on computational methods applied to similar pyridine and pyrimidine (B1678525) derivatives.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For the aforementioned 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine, DFT calculations have been used to determine the HOMO and LUMO energies, which indicate that charge transfer occurs within the molecule. researchgate.net Similar calculations for this compound would allow for the prediction of its reactivity. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom tends to lower the electron density of the ring, making it susceptible to nucleophilic attack. nih.gov Conversely, the isopropyl group is an electron-donating group, which can modulate the electronic properties of the ring.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify these predictions.

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

Note: The values in this table are illustrative examples based on typical ranges for similar heterocyclic compounds and are not from a specific study on this compound.

The basicity of pyridine derivatives is determined by the availability of the lone pair of electrons on the nitrogen atom. Computational methods can predict the pKa value, a measure of basicity. The pKa of the parent compound, 2-chloropyridine (B119429), is 0.49, indicating it is a very weak base due to the electron-withdrawing inductive effect of the chlorine atom. wikipedia.orgchemicalbook.com

The introduction of an isopropyl group at the 6-position is expected to increase the basicity relative to 2-chloropyridine. The isopropyl group is an alkyl group, which has a positive inductive effect (+I), meaning it donates electron density to the pyridine ring. This increased electron density on the ring partially counteracts the withdrawing effect of the chlorine and the ring nitrogen, making the lone pair on the nitrogen atom more available for protonation. Therefore, the pKa of this compound is predicted to be higher than that of 2-chloropyridine. DFT calculations can be employed to compute the proton affinity and subsequently predict the pKa value with considerable accuracy.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com MD simulations can reveal information about the conformational flexibility of the isopropyl group and its interactions with solvent molecules. tandfonline.comnih.gov

For this compound, MD simulations would involve calculating the forces between atoms and using them to solve the equations of motion, thereby simulating the molecule's movement. This would be particularly useful for understanding the rotational barrier of the C-C bond connecting the isopropyl group to the pyridine ring and identifying the most stable conformations. Conformational studies on the related 2-chloro-6-methylpyridine (B94459) have been performed, suggesting that such analyses are valuable for understanding the influence of alkyl substituents on the molecule's properties. sigmaaldrich.com The results of MD simulations can provide a detailed picture of the molecule's behavior in different environments, such as in various solvents or in proximity to a biological target. tandfonline.comnih.gov

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. nih.gov The reactivity of 2-chloropyridines in such reactions is influenced by the substituents on the ring. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Chloro 6 Isopropylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-6-isopropylpyridine

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region shows three signals for the pyridine (B92270) ring protons. The proton at the 4-position appears as a triplet, while the protons at the 3- and 5-positions each appear as doublets. For the isopropyl substituent, the methine proton (CH) signal is a septet due to coupling with the six equivalent methyl protons, which in turn appear as a single doublet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the unique carbon atoms in the molecule. The carbon atoms of the two methyl groups in the isopropyl substituent are equivalent and thus produce a single signal. rsc.org

Detailed chemical shift assignments and coupling constants are provided in the tables below. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyridine) | 7.53 | Triplet (t) | 7.7 |

| H-3 or H-5 (Pyridine) | 7.13 | Doublet (d) | 7.9 |

| H-3 or H-5 (Pyridine) | 7.09 | Doublet (d) | 7.7 |

| CH (Isopropyl) | 2.94 | Septet (sept) | 6.9 |

| CH₃ (Isopropyl) | 1.27 | Doublet (d) | 6.9 |

Interactive Data Table: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-Cl (C-2) | 168.5 |

| C-isopropyl (C-6) | 150.5 |

| C-H (C-4) | 138.9 |

| C-H (C-3 or C-5) | 121.4 |

| C-H (C-3 or C-5) | 118.8 |

| CH (Isopropyl) | 36.2 |

| CH₃ (Isopropyl) | 22.5 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and more complex structural analysis.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the isopropyl methine proton and the methyl protons. It would also clearly show the coupling relationships between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), allowing for definitive assignment of these aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link the proton signal at 2.94 ppm to the carbon signal at 36.2 ppm, confirming their assignment to the isopropyl methine group. Similarly, it would connect the other proton signals to their corresponding carbon signals, verifying the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. For instance, an HMBC spectrum would show a correlation from the isopropyl methyl protons (1.27 ppm) to the C-6 carbon of the pyridine ring (150.5 ppm), confirming the connectivity of the isopropyl group to the ring at that position.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound (C₈H₁₀ClN) would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as two peaks: [M]⁺ at m/z 155 (for the ³⁵Cl isotope) and [M+2]⁺ at m/z 157 (for the ³⁷Cl isotope), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

The fragmentation of the molecular ion is predictable and provides structural confirmation. A primary and often most abundant fragmentation pathway is the loss of a methyl radical (•CH₃) from the isopropyl group. This alpha-cleavage results in the formation of a stable secondary carbocation. This fragmentation would produce prominent ion peaks at m/z 140 and m/z 142 (again, in a 3:1 ratio), corresponding to the loss of 15 mass units from the respective molecular ions.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 157 | [C₈H₁₀³⁷ClN]⁺ | Molecular Ion ([M+2]⁺) |

| 155 | [C₈H₁₀³⁵ClN]⁺ | Molecular Ion ([M]⁺) |

| 142 | [C₇H₇³⁷ClN]⁺ | Fragment from loss of •CH₃ ([M+2 - 15]⁺) |

| 140 | [C₇H₇³⁵ClN]⁺ | Fragment from loss of •CH₃ ([M - 15]⁺) |

Plasma-assisted desorption/ionization (PADI) is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. In a typical PADI setup, a nonthermal plasma jet interacts with the sample surface, causing desorption and ionization of the analyte molecules, which are then sampled by the mass spectrometer. This method is particularly useful for rapid screening. A related compound, 2-isopropylpyridine, has been successfully analyzed using a dual plasma desorption/ionization system, demonstrating the technique's applicability for detecting such compounds.

Gas chromatography-mass spectrometry (GC-MS) is the benchmark method for separating and identifying volatile and semi-volatile organic compounds. In this technique, the sample is vaporized and passed through a capillary column (the GC component), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component, such as this compound, elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer records the mass spectrum of each eluting component, providing a unique chemical fingerprint. This allows for the confident identification of the main compound by matching its retention time and mass spectrum against a known standard. Furthermore, GC-MS is highly effective for purity assessment, as it can separate and identify even trace amounts of impurities, such as starting materials or by-products from the synthesis process.

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups and fingerprint the molecular structure of a compound. The vibrational modes of this compound can be predicted by considering the characteristic vibrations of the pyridine ring, the isopropyl group, and the carbon-chlorine bond.

The heteroaromatic structure of the pyridine ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹. Aromatic C-H in-plane bending frequencies are expected in the 1000–1300 cm⁻¹ range, while out-of-plane bending vibrations appear between 750–1000 cm⁻¹. The C-C and C-N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

The isopropyl group introduces characteristic vibrations. C-H stretching vibrations from the methyl and methine groups of the isopropyl substituent are anticipated in the 2880 to 3080 cm⁻¹ region. Bending vibrations for the C-H bonds of the isopropyl group are expected between 1300 and 1500 cm⁻¹. Furthermore, the skeletal vibrations of the CH₃-C-CH₃ structure are likely to appear around 1140 to 1175 cm⁻¹ and 790 to 840 cm⁻¹.

The C-Cl stretching vibration is a key feature in the spectrum. For chloro-substituted aromatic compounds, this vibration typically results in a strong absorption in the fingerprint region, generally between 550 and 780 cm⁻¹.

Table 1: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Stretching |

| Aliphatic C-H Stretch | 2880 - 3080 | Stretching |

| C=C, C=N Ring Stretch | 1400 - 1600 | Double Bond |

| C-H Bend (isopropyl) | 1300 - 1500 | Bending |

| Aromatic C-H In-plane Bend | 1000 - 1300 | Bending |

| C-C-C Skeletal (isopropyl) | 1140 - 1175, 790 - 840 | Bending |

| Aromatic C-H Out-of-plane Bend | 750 - 1000 | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy of Pyridine Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For pyridine and its derivatives, two main types of transitions are typically observed: π → π* and n → π* transitions.

Studies on analogous compounds, such as 2-chloro-6-methylpyridine (B94459), reveal the influence of substituents on the electronic absorption bands. The π → π* transition, also known as the E2-band, is characteristic of the aromatic ring. In pyridine derivatives, this transition is generally observed in the 250-300 nm region. The n → π* transition, or R-band, arises from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital and typically appears at longer wavelengths with lower intensity compared to the π → π* transition.

The substitution of a halogen atom at the α-position of the pyridine ring can have a marked influence on the sp² electrons of the nitrogen atom. In the case of 2-chloro-6-methylpyridine, the n → π* transition exhibits a blue shift (a shift to a shorter wavelength) compared to pyridine itself. This is attributed to the inductive effect of the chlorine atom. It is expected that this compound would exhibit similar behavior.

The solvent polarity can also affect the electronic transitions. Generally, with increasing solvent polarity, π → π* transitions show a bathochromic shift (red shift), while n → π* transitions exhibit a hypsochromic shift (blue shift).

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| π → π* | 250 - 300 | High intensity, characteristic of the aromatic ring, may show a red shift in polar solvents. |

Chromatographic Methods for Separation and Quantification of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable to derivatives)

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. While there is no specific information available regarding the application of SFC for the chiral separation of this compound derivatives in the provided search results, the principles of the technique can be discussed. If a derivative of this compound were to contain a chiral center, SFC would be a viable method for its enantioselective separation. Chiral stationary phases (CSPs) are used to differentiate between enantiomers. The mobile phase in SFC is typically supercritical carbon dioxide, often with a polar co-solvent such as methanol or ethanol. The advantages of SFC include faster separations and reduced solvent consumption compared to traditional HPLC.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of organic compounds. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach.

In RP-HPLC, a nonpolar stationary phase, such as an octadecyl (C18) or octyl (C8) bonded silica, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol. To improve peak shape and resolution, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid are preferred.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would depend on its hydrophobicity and the specific chromatographic conditions employed. Detection is typically achieved using a UV detector, with the wavelength set to one of the absorption maxima of the compound, for instance, around 260 nm for pyridine derivatives.

A validated RP-HPLC method would involve the optimization of parameters such as the column, mobile phase composition, flow rate, and detector wavelength. The method validation would include assessing selectivity, precision, accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ).

Table 3: Typical HPLC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution |

| Additives | Phosphoric acid or Formic acid |

| Detection | UV at ~260 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Applications of 2 Chloro 6 Isopropylpyridine in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Molecule Synthesis

Substituted pyridines are fundamental building blocks in organic chemistry. nih.gov The 2-chloro-6-substituted pyridine (B92270) structure, in particular, offers a versatile scaffold for creating more complex molecules. The chlorine atom at the 2-position of the pyridine ring serves as a competent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, thereby enabling the construction of diverse molecular architectures.

Furthermore, the pyridine ring itself can undergo various transformations. The nitrogen atom can be quaternized or oxidized, and the ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules. The isopropyl group at the 6-position can influence the reactivity and selectivity of these reactions through steric and electronic effects.

Contributions to Medicinal Chemistry Research

The pyridine scaffold is a ubiquitous feature in many biologically active compounds and is considered a "privileged structure" in drug design. nih.govdoaj.orgmdpi.com Its derivatives have been explored for a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral agents. nbinno.com

2-Chloro-6-substituted pyridines are valuable starting materials for the synthesis of bioactive molecules. For example, related compounds like 2-chloro-nitropyridines are used to create potent inhibitors of Janus kinase 2 (JAK2), a target in cancer therapy. nih.govresearchgate.net The synthesis involves the nucleophilic substitution of the chlorine atom, demonstrating how this functional group is key to building the final bioactive compound. Similarly, 2-Chloro-6-cyanopyridine serves as a highly functionalized scaffold for creating diverse libraries of pyridine derivatives to be screened against various disease targets. nbinno.com The reactivity of the chloro group allows for the systematic modification of the molecule to optimize its biological activity. nbinno.com

Table 1: Examples of Bioactive Molecules Synthesized from Chloropyridine Precursors

| Precursor Compound | Synthesized Molecule Class | Biological Target/Activity |

|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Carboxamides and Sulfamides | Janus kinase 2 (JAK2) Inhibition nih.gov |

| 2,6-Dichloro-3-nitropyridine | Heterocyclic GSK3 inhibitors | Glycogen (B147801) synthase kinase-3 (GSK3) Inhibition nih.gov |

| 2-Chloro-3-nitropyridine | Nitropyridylpiperazine derivatives | Urease Inhibition nih.gov |

| 2-Chloro-6-cyanopyridine | Diverse pyridine derivatives | Potential anti-cancer, anti-inflammatory, antiviral nbinno.com |

The development of enzyme inhibitors and receptor ligands is a cornerstone of modern medicine. Substituted chloropyridines are frequently used as precursors in this field. For instance, 2-chloro-nitropyridines have been utilized in the synthesis of inhibitors for enzymes like glycogen synthase kinase-3 (GSK3) and urease. nih.gov The synthetic route often involves replacing the chlorine atom with a larger, more complex moiety that can interact with the active site of an enzyme or the binding pocket of a receptor. The ability to readily modify the chloropyridine core allows medicinal chemists to fine-tune the potency and selectivity of these inhibitors and ligands. nbinno.com

A molecular scaffold is the core structure of a compound upon which various functional groups are built. The pyridine ring is a highly effective scaffold due to its ability to form hydrogen bonds, its water solubility, and its capacity to be readily functionalized. nih.gov The 2-chloro-6-isopropylpyridine structure provides a robust framework for developing novel therapeutic agents. By modifying the substituents at the chloro and other positions, researchers can create libraries of new compounds with diverse pharmacological properties. This approach is central to the discovery of new drugs with improved efficacy and safety profiles. nih.govnbinno.com

Significance in Agrochemical Research and Development

Pyridine derivatives are not only important in medicine but also play a crucial role in agriculture as active ingredients in pesticides and herbicides. nih.gov The development of new agrochemicals is essential for protecting crops from pests and weeds.

A closely related compound, 2-chloro-6-(trichloromethyl)pyridine, known as Nitrapyrin, is a widely used EPA-registered pesticide. nih.govsigmaaldrich.com It functions as a nitrification inhibitor in soil, preventing the loss of ammonium (B1175870) nitrogen from fertilizers. nih.gov This enhances fertilizer efficiency and reduces environmental nitrogen pollution. nih.gov The synthesis of Nitrapyrin involves the chlorination of a picoline precursor, highlighting the importance of chloropyridine intermediates in producing valuable agrochemicals. nih.gov

Other pyridine derivatives are key components of modern herbicides. For example, 2-chloro-5-methylpyridine (B98176) is an intermediate in the synthesis of fluazifop-butyl, an effective grass herbicide. epo.org The synthesis of these complex agrochemicals often relies on the versatile chemistry of chloropyridine building blocks.

Table 2: Examples of Agrochemicals Derived from Chloropyridine Intermediates

| Intermediate | Agrochemical | Type | Application |

|---|---|---|---|

| 2-Chloro-6-(trichloromethyl)pyridine | Nitrapyrin | Nitrification Inhibitor / Pesticide | Reduces nitrogen loss from fertilizers nih.govsigmaaldrich.com |

| 2-Chloro-5-methylpyridine | Fluazifop-butyl | Herbicide | Controls grass weeds in broad-leaved crops epo.org |

| 2-Chloro-5-(trifluoromethyl)pyridine | Various | Herbicide Intermediate | Used in the synthesis of herbicides like fluazifop (B150276) semanticscholar.org |

Based on a comprehensive review of available scientific literature and patent databases, there is insufficient specific information to detail the direct applications of this compound in the development of crop protection products and the production of specialty chemicals and advanced materials as required by the specified outline.

The compound is recognized as a heterocyclic building block, and its structure—a pyridine ring with a reactive chlorine atom and an isopropyl group—suggests its potential as an intermediate in organic synthesis. Halogenated pyridines are a well-established class of precursors for agrochemicals and materials science, typically utilized in cross-coupling and substitution reactions.

However, specific research findings, patents, or detailed synthetic pathways that explicitly name this compound as a direct precursor to a commercially significant crop protection product or a specific advanced material could not be identified in the public domain. The information available pertains to the broader class of chloropyridines or to different derivatives.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without engaging in speculation, which would contravene the requirements for detailed and verified research findings.

Patent Landscape and Industrial Relevance of 2 Chloro 6 Isopropylpyridine

Analysis of Patented Synthetic Routes and Process Innovations for 2-Chloro-6-isopropylpyridine

Patented methods for the synthesis of 2-chloropyridine (B119429) derivatives offer several potential routes that can be adapted for this compound. The choice of a specific route on an industrial scale often depends on factors like raw material availability, cost, yield, and environmental impact.

One of the most common patented methods for producing 2-chloropyridines involves the diazotization of the corresponding 2-aminopyridine (B139424). This process is considered industrially and economically advantageous. google.com The general procedure involves reacting the 2-aminopyridine compound (in this case, 2-amino-6-isopropylpyridine) with an alkyl nitrite (B80452) in a methanolic solution saturated with hydrogen chloride gas. google.com This method avoids some of the issues seen with direct chlorination.

Another significant route described in patent literature is the direct chlorination of a pyridine (B92270) ring. However, this method has notable limitations when alkyl substituents are present. The direct chlorination of alkyl-substituted pyridines can lead to the chlorination of the side chains, which complicates the purification process and reduces the yield of the desired product. google.com

A third approach involves the conversion of a 2-hydroxypyridine (B17775) (or its tautomeric form, 2-pyridone) to its chloro derivative. This is typically achieved by reacting the corresponding pyridine-N-oxides with sulfuryl chloride, though this can result in moderate yields and the formation of isomer mixtures. google.com The primary drawback of this process is the need to first isolate and dry the hydroxy compound before reacting it with sensitive halogenating agents. google.com

| Synthetic Route | Key Reactants | General Description | Patented Advantages / Disadvantages |

|---|---|---|---|

| Diazotization of Aminopyridine | 2-Amino-6-isopropylpyridine, Alkyl Nitrite, HCl | The amino group is converted into a diazonium salt, which is subsequently replaced by a chlorine atom. | Advantage: Considered industrially and economically favorable; avoids side-chain chlorination. google.com |

| Direct Chlorination | 2-Isopropylpyridine, Chlorine Gas | Direct reaction of the substituted pyridine with chlorine, often at elevated temperatures or under UV irradiation. | Disadvantage: High risk of side-chain chlorination on the isopropyl group, leading to byproducts. google.com |

| From Pyridine-N-Oxide | 2-Isopropylpyridine-N-Oxide, Sulfuryl Chloride | The N-oxide is reacted with a chlorinating agent to introduce a chlorine atom at the 2-position. | Disadvantage: Often results in moderate yields and a mixture of 2- and 4-chloro isomers. google.com |

Patent-Derived Applications and Industrial Utilization of this compound

Substituted chloropyridines are vital building blocks in the synthesis of a wide range of commercial products. Their utility stems from the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions to build more complex molecules. While patents specifically claiming the use of this compound as an intermediate are not prominently featured in public databases, the extensive patent literature for analogous 2,6-substituted pyridines strongly indicates its potential applications, primarily in the agrochemical sector.

Compounds with a 2,6-substituted pyridine core are frequently patented as active ingredients in herbicides and fungicides. epo.orgepo.orggoogleapis.com The pyridine ring is a common scaffold in bioactive molecules, and the specific substituents at the 2- and 6-positions are tailored to achieve desired efficacy and selectivity. For instance, various 2,6-substituted pyridine derivatives are known to possess herbicidal activity. epo.org The role of this compound in this context would be as a key intermediate, where the chloro group is substituted to introduce a larger functional group, thereby forming the final active compound.

The industrial utilization of this compound is therefore intrinsically linked to the development of new, patented agrochemicals. Companies in the crop protection sector continuously research novel molecular structures to overcome weed and fungal resistance, and intermediates like this compound are essential components in this research and development pipeline.

| Industry | Potential Application | Rationale Based on Patent Landscape of Analogous Compounds |

|---|---|---|

| Agrochemicals (Herbicides) | Intermediate for the synthesis of novel herbicidally active compounds. | Many patented herbicides are based on a substituted pyridine core, where a 2-chloro substituent serves as a handle for further chemical modification. epo.orgepo.orggoogleapis.com |

| Agrochemicals (Fungicides) | Intermediate for the synthesis of novel fungicidally active compounds. | The pyridine moiety is a well-established toxophore in many commercial fungicides. The 2-chloro-6-alkyl substitution pattern is a common structural motif. epo.orgepo.orgjustia.com |

| Pharmaceuticals | Scaffold for medicinal chemistry research and development. | The substituted pyridine ring is a key heterocyclic structure in numerous pharmaceutical agents. |

Industrial-Scale Production Methodologies and Challenges

The industrial-scale production of chloropyridines is accompanied by several significant challenges, as highlighted in various patents. These challenges are generally applicable to the synthesis of this compound.

A primary challenge is managing the heat generated during direct chlorination reactions. The reaction between pyridine and chlorine is highly exothermic, and on an industrial scale, where reactor volumes can be 300 liters or more, dissipating this heat becomes difficult. epo.org Inadequate heat removal can lead to localized "hot spots," resulting in the formation of unwanted byproducts, including tars and carbonized material, and can even pose a risk of explosion. epo.org

Another issue is ensuring the uniform mixing of reactants, especially in gas-phase reactions. Achieving a homogenous mixture of gaseous pyridine, chlorine, and any diluents within a large industrial reactor is critical for consistent product quality and yield. epo.org To mitigate these issues, patented process innovations often involve the use of diluents, such as carbon tetrachloride or water vapor, to help control the reaction temperature and improve mixing. epo.org

Furthermore, the formation of byproducts is a persistent challenge. In the production of monosubstituted chloropyridines, dichlorinated products like 2,6-dichloropyridine (B45657) can also be formed. epo.org The reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to maximize the yield of the desired monochloro product. Subsequent purification steps, like distillation, are then required to separate the product from unreacted starting materials and byproducts. epo.org For an alkyl-substituted pyridine like this compound, the additional challenge of preventing side-chain chlorination makes direct chlorination a particularly difficult route to manage on an industrial scale. google.com

| Challenge | Description | Patented Mitigation Strategies |

|---|---|---|

| Exothermic Reaction | Direct chlorination is highly exothermic, making temperature control and heat removal difficult in large reactors. epo.org | Use of diluents (e.g., water vapor, carbon tetrachloride) to absorb heat; precise control of reactant flow rates. epo.org |

| Reactant Mixing | Achieving uniform mixing of gaseous reactants (pyridine, chlorine) in large-scale reactors is difficult. epo.org | Specialized reactor designs; pre-mixing chlorine with a diluent before introducing it to the reactor. epo.org |

| Byproduct Formation | Formation of dichlorinated pyridines, tars, and other impurities reduces yield and requires extensive purification. epo.org | Strict control of reaction temperature and molar ratios; development of efficient distillation and separation techniques. epo.org |

| Side-Chain Chlorination | The presence of the isopropyl group creates a risk of chlorination on the alkyl side chain, not just the pyridine ring. google.com | Utilizing alternative synthetic routes like diazotization of the corresponding aminopyridine to avoid direct chlorination of the alkyl-substituted ring. google.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.